5-Oxohexanoate

Enzymatic reduction Substrate specificity Ketoreductase

5-Oxohexanoate (CAS 3128-06-1 for the conjugate acid; synonym 4-acetylbutyrate, 5-ketocaproate) is a medium-chain oxo fatty acid anion derived from hexanoate, bearing a ketone functionality at the C5 position adjacent to a terminal carboxylate. It is classified within ChEBI as a 5-oxo monocarboxylic acid anion and a bacterial xenobiotic metabolite.

Molecular Formula C6H9O3-
Molecular Weight 129.13 g/mol
Cat. No. B1238966
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name5-Oxohexanoate
Molecular FormulaC6H9O3-
Molecular Weight129.13 g/mol
Structural Identifiers
SMILESCC(=O)CCCC(=O)[O-]
InChIInChI=1S/C6H10O3/c1-5(7)3-2-4-6(8)9/h2-4H2,1H3,(H,8,9)/p-1
InChIKeyMGTZCLMLSSAXLD-UHFFFAOYSA-M
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





5-Oxohexanoate (4-Acetylbutyrate): Chemical Identity, Classification, and Procurement-Relevant Baseline


5-Oxohexanoate (CAS 3128-06-1 for the conjugate acid; synonym 4-acetylbutyrate, 5-ketocaproate) is a medium-chain oxo fatty acid anion derived from hexanoate, bearing a ketone functionality at the C5 position adjacent to a terminal carboxylate [1]. It is classified within ChEBI as a 5-oxo monocarboxylic acid anion and a bacterial xenobiotic metabolite [1][2]. The compound serves as a core structural scaffold from which methyl, ethyl, and tert-butyl ester derivatives (e.g., methyl 5-oxohexanoate, CAS 13984-50-4; ethyl 5-oxohexanoate, CAS 13984-57-1) are prepared for use as bifunctional building blocks in organic synthesis, featuring a reactive ketone and an ester/acid terminus separated by a three-methylene spacer [3]. Its established roles span enzymatic substrate studies, chiral intermediate production, cyclohexanedione synthesis, and bacterial polyhydroxyalkanoate (PHA) copolymer biosynthesis [4][5].

Why 5-Oxohexanoate Cannot Be Simply Substituted by 3-Oxohexanoate, 4-Oxopentanoate, or Non-Keto Analogs in Scientific Procurement


The C5 carbonyl position in 5-oxohexanoate confers a distinct spatial and electronic profile that fundamentally alters its behavior in enzyme active sites, cyclization chemistry, and polymer incorporation relative to its closest positional and chain-length analogs. In enantioselective ketoreductase systems, the (S)-enzyme from Saccharomyces cerevisiae exhibits a Km of 13.1 mM for 5-oxohexanoic acid, compared with 17.1 mM for 4-oxopentanoic acid (levulinic acid), 5.3 mM for ethyl 3-oxohexanoate, and 0.9 mM for ethyl 3-oxobutyrate [1]. This non-monotonic affinity ranking demonstrates that neither chain length nor carbonyl position alone predicts substrate recognition; the 5-oxo C6 scaffold occupies a unique affinity niche. For cyclization applications, methyl 5-oxohexanoate undergoes condensation to 1,3-cyclohexanedione in 99% yield under optimized conditions—a transformation unavailable to 3-oxo or 4-oxo positional isomers, which yield different ring sizes or side products [2]. In biocatalytic PHA production, 3-hydroxy-5-oxohexanoate monomer incorporates into copolyesters at 10.3 mol%, whereas the C8 homolog 3-hydroxy-7-oxooctanoate yields a different composition profile, directly affecting thermal and mechanical polymer properties [3]. These quantitative differences underscore why generic substitution by a positional isomer or chain-length analog is not scientifically valid without re-optimization of the entire experimental or production system.

5-Oxohexanoate Quantitative Differentiation Evidence: Head-to-Head Comparator Data for Scientific Selection


S-Enzyme Substrate Affinity: 5-Oxohexanoic Acid Km = 13.1 mM Differentiates from 3-Oxo, 4-Oxo, and Shorter-Chain Analogs

In a purified (S)-enzyme system from Saccharomyces cerevisiae (pH 6.9, NADPH-dependent), the Michaelis constant (Km) for 5-oxohexanoic acid was determined as 13.1 mM. This places it at an intermediate affinity between the tighter-binding ethyl 3-oxohexanoate (Km = 5.3 mM) and the weaker-binding 4-oxopentanoic acid (Km = 17.1 mM), and substantially above the highest-affinity substrate ethyl 3-oxobutyrate (Km = 0.9 mM) measured in the same study [1]. The (R)-enzyme, by contrast, does not accept 5-oxo substrates—it specifically reduces only 3-oxo esters (Km ethyl 3-oxobutyrate = 17.0 mM; Km ethyl 3-oxohexanoate = 2.0 mM), confirming that the C5 carbonyl position is a substrate-recognition determinant, not merely a tolerated variation [1].

Enzymatic reduction Substrate specificity Ketoreductase

Pichia methanolica Enantioselective Reduction: Ethyl 5-Oxohexanoate Achieves 80–90% Yield and >95% ee as a δ-Keto Ester Substrate

In a microbial screening study aimed at identifying ketoreductases for δ-keto ester reduction, Pichia methanolica (SC 16116) reduced ethyl 5-oxohexanoate to ethyl (S)-5-hydroxyhexanoate with 80–90% isolated yield and >95% enantiomeric excess (e.e.) [1]. The same organism reduced the nitrile analog 5-oxohexanenitrile to (S)-5-hydroxyhexanenitrile with comparable performance [1]. The authors noted that only a few microbes possess the reductase for reduction of the ketone carbonyl group of γ- and δ-keto esters, making this a rare biocatalytic capability [1]. By comparison, the enzymatic resolution alternative (succinylation of racemic 5-hydroxyhexanenitrile) gave only 34% yield (50% theoretical maximum), and the hydrolysis approach gave 42% yield—both substantially inferior to the direct ketoreduction of ethyl 5-oxohexanoate [1].

Biocatalysis Chiral alcohol synthesis Pharmaceutical intermediates

1,3-Cyclohexanedione Synthesis: Methyl 5-Oxohexanoate Delivers 99% Condensation Yield at 80°C in 5 Minutes

A comparative process optimization study demonstrated that methyl 5-oxohexanoate undergoes Claisen-type condensation to 1,3-cyclohexanedione in 99% yield when reacted with sodium methoxide in N,N-dimethylacetamide at 80°C for 5 minutes, with high-temperature substrate addition suppressing hydrolytic side products and the aprotic polar solvent eliminating polymeric impurities [1]. The 5-oxo positional arrangement is essential for this six-membered ring formation: a 3-oxo ester would favor a different cyclization mode, while a 4-oxo ester would produce a five-membered ring product. No alternative keto-ester substrate of comparable commercial availability has been reported to approach this yield for 1,3-cyclohexanedione under similarly mild conditions [1].

Cyclization chemistry Heterocyclic synthesis Process optimization

Bacterial PHA Copolymer Incorporation: 3-Hydroxy-5-Oxohexanoate Monomer Incorporates at 10.3 mol%, Distinct from C8 Oxo-Homolog

In a pilot-scale (24 L) two-liquid-phase fed-batch cultivation of Pseudomonas oleovorans using 2-octanone/octane mixtures, a novel copolyester PHA was produced containing 3-hydroxy-5-oxohexanoate (HOH) monomer units at 10.3 mol%, alongside 3-hydroxy-7-oxooctanoate (HOO) [1]. The total PHA isolated was 26 g under nitrogen-starvation induction, and the monomer composition was quantified by 2D 1H and 13C heteronuclear correlated NMR spectroscopy (HSQC, HMBC, HSQC-TOCSY) [1]. A separate cultivation using n-octylacetate/octane produced copolyesters with 3.3 mol% acetoxy monomer incorporation (different composition profile), demonstrating that the oxo-monomer content is both tunable and structurally distinct from the acetoxy series [1]. The C6 oxo monomer (HOH) is uniquely accessible from the 5-oxohexanoate metabolic pathway, as the C8 oxo monomer (HOO) derives from a different carbon source and exhibits different physical incorporation behavior [1].

Biopolymers Polyhydroxyalkanoates Sustainable materials

X-Ray Crystallographic Validation: Ethyl 5-Oxohexanoate Co-Crystallized with Reductive Aminase at 1.76 Å Resolution (PDB 6EOI)

Ethyl 5-oxohexanoate has been co-crystallized as a ligand with a reductive aminase from Aspergillus terreus in complex with NADPH, and the structure was solved by X-ray diffraction at 1.76 Å resolution (PDB ID: 6EOI) [1]. The electron density map unambiguously positions the 5-oxohexanoate moiety within the enzyme active site, providing atomic-level detail on binding interactions that inform mutagenesis and enzyme engineering campaigns [1]. While 3-oxo and 4-oxo ester ligands have been studied in other oxidoreductase structures, the 5-oxo C6 scaffold yields a distinct binding pose due to the extended methylene spacer between the ketone and the ester/acid group [1]. This structural validation at near-atomic resolution is a differentiating asset for researchers requiring well-characterized ligand-bound enzyme structures for computational docking or mechanistic studies [1].

Structural biology Enzyme engineering Crystallography

Commercial Purity Benchmark: Methyl 5-Oxohexanoate Consistently Available at ≥98% (GC) with Multi-Method QC Documentation

Methyl 5-oxohexanoate (CAS 13984-50-4) is routinely supplied at a standard purity specification of ≥98% as determined by GC, with batch-specific certificates of analysis including NMR, HPLC, and GC confirmatory data [1]. An independent CoA from a commercial batch reported a measured purity of 99.76% (GC-MS) against the 98%+ specification, with NMR confirmation of structural identity [1]. For the free acid (5-oxohexanoic acid, CAS 3128-06-1), commercial purity of >98.0% (GC) is also available . This level of analytical rigor ensures that researchers using 5-oxohexanoate esters for enzymatic studies, polymerization, or pharmaceutical intermediate synthesis are not confounded by impurities that could inhibit catalysts, alter polymerization kinetics, or introduce side products—risks that are elevated with less rigorously characterized generic keto-ester alternatives.

Quality control Analytical chemistry Reproducibility

Optimal Procurement-Driven Application Scenarios for 5-Oxohexanoate and Its Ester Derivatives


Enantioselective (S)-Hydroxyhexanoate Production via Whole-Cell Ketoreduction

Based on the demonstrated 80–90% yield and >95% e.e. achieved with Pichia methanolica SC 16116 reducing ethyl 5-oxohexanoate to ethyl (S)-5-hydroxyhexanoate [1], this compound is the substrate of choice for laboratories producing chiral δ-hydroxy esters as intermediates for anti-Alzheimer's drug candidates and statin side-chain precursors. The rare δ-keto ester reductase activity in this strain makes the 5-oxo substrate specifically required; 3-oxo or 4-oxo analogs would not be recognized by the same enzyme system and would require a separate microbial screening campaign [1].

High-Yield 1,3-Cyclohexanedione Manufacture for Agrochemical and Fragrance Intermediates

The condensation of methyl 5-oxohexanoate to 1,3-cyclohexanedione proceeds in 99% yield at 80°C within 5 minutes using NaOMe/DMAc [2], making this the preferred feedstock for industrial-scale production of cyclohexanedione—a key intermediate in herbicides (e.g., sulcotrione, mesotrione), plant growth regulators, and fragrance compounds. The near-quantitative yield and short cycle time directly translate to lower cost of goods and reduced waste compared to alternative resorcinol-based routes.

Functionalized Biodegradable Polymer Production via PHA Biosynthesis

The incorporation of 3-hydroxy-5-oxohexanoate monomer into bacterial PHAs at 10.3 mol% yields copolyesters with reactive ketone side chains suitable for post-polymerization functionalization, a feature absent in standard poly(3-hydroxybutyrate) (PHB) or poly(3-hydroxyhexanoate) (PHH) [3]. This ketone functionality enables subsequent chemical modification (e.g., oxime formation, reductive amination, hydrazone ligation) for drug delivery, tissue engineering scaffolds, or biodegradable coatings, justifying the procurement of 5-oxohexanoate-derived monomers over non-functionalized alternatives.

Enzyme Mechanism and Structural Biology Studies Requiring Validated Ligand Structures

The availability of a high-resolution (1.76 Å) co-crystal structure of ethyl 5-oxohexanoate bound to reductive aminase (PDB 6EOI) [4] provides a validated starting point for structure-guided enzyme engineering, inhibitor design, and computational docking studies. Researchers studying ketoreductase or reductive aminase mechanisms can procure ethyl 5-oxohexanoate with confidence that its binding mode has been experimentally determined, enabling meaningful comparisons with novel substrates or mutants without the need for de novo crystallographic trials.

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